17alpha-hydroxywithanolide D

Description

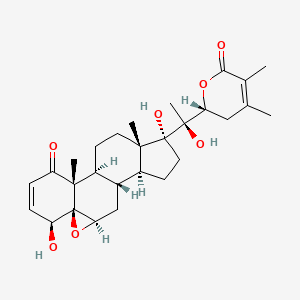

Structure

3D Structure

Propriétés

Formule moléculaire |

C28H38O7 |

|---|---|

Poids moléculaire |

486.6 g/mol |

Nom IUPAC |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C28H38O7/c1-14-12-21(34-23(31)15(14)2)26(5,32)27(33)11-9-17-16-13-22-28(35-22)20(30)7-6-19(29)25(28,4)18(16)8-10-24(17,27)3/h6-7,16-18,20-22,30,32-33H,8-13H2,1-5H3/t16-,17-,18-,20-,21+,22+,24-,25-,26-,27+,28+/m0/s1 |

Clé InChI |

JVEUOKCSZLCPOI-IBELMYMKSA-N |

SMILES isomérique |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)C |

SMILES canonique |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Origin of 17alpha-hydroxywithanolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17alpha-hydroxywithanolide D is a naturally occurring C28-steroidal lactone belonging to the withanolide class of compounds. It has been isolated from plant species within the Solanaceae family, notably Withania somnifera (Ashwagandha) and Tubocapsicum anomalum. This technical guide provides a comprehensive overview of the origin of this compound, detailing its biosynthesis, methods of isolation and characterization, and its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in select species of the Solanaceae plant family. Its presence has been confirmed in Withania somnifera, a plant widely used in traditional Ayurvedic medicine, and Tubocapsicum anomalum.[1][2][3][4]

The biosynthesis of withanolides, including this compound, is a complex process that originates from the sterol pathway. The foundational precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These precursors are utilized to form squalene, which then undergoes cyclization to form cycloartenol, a key intermediate in the biosynthesis of phytosterols.

A series of subsequent modifications, including hydroxylation, oxidation, and epoxidation, are catalyzed by a suite of enzymes, prominently featuring various cytochrome P450s (CYPs).[5][6][7][8] While the complete enzymatic cascade leading to this compound has not been fully elucidated, it is understood that a critical step involves the hydroxylation of a withanolide precursor at the 17-alpha position. Although several CYP450s have been identified in Withania somnifera and implicated in withanolide biosynthesis, the specific enzyme responsible for this 17α-hydroxylation has not yet been definitively identified.[5][6][7]

Experimental Protocols: Isolation and Characterization

Extraction from Plant Material

A general procedure for the extraction of withanolides from Withania somnifera or Tubocapsicum anomalum involves the following steps:

-

Drying and Pulverization: The plant material (leaves, stems, or roots) is air-dried and then ground into a fine powder.

-

Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used. This can be performed at room temperature with agitation or under reflux.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning. A common scheme involves partitioning between methanol/water and n-hexane to remove nonpolar compounds, followed by extraction of the aqueous methanol phase with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to enrich the withanolide fraction.

Purification

The enriched withanolide fraction is further purified using a combination of chromatographic techniques:

-

Column Chromatography: The extract is typically first fractionated by column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity, often a mixture of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing withanolides are further purified by preparative HPLC, usually on a C18 reversed-phase column with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Structure Elucidation

The structure of this compound is confirmed by a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Quantitative Data

Specific yield data for this compound from plant sources is not extensively reported in the literature. However, studies on the phytochemical composition of Withania somnifera and Tubocapsicum anomalum have confirmed its presence. The overall yield of total withanolides from Withania somnifera roots can range from 0.001% to 0.5% of the dry weight.[7] One study on Tubocapsicum anomalum reported the isolation of this compound, but did not provide a specific yield.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₈O₇ |

| Molecular Weight | 486.6 g/mol |

| Appearance | White amorphous powder |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |

| 1 | 203.2 | |

| 2 | 128.9 | 5.86 (d, 10.0) |

| 3 | 139.8 | 6.67 (dd, 10.0, 5.0) |

| 4 | 76.5 | 4.45 (d, 5.0) |

| 5 | 57.1 | |

| 6 | 57.9 | 3.12 (d, 4.0) |

| 7 | 32.1 | 1.95 (m) |

| 8 | 31.8 | 1.75 (m) |

| 9 | 38.9 | 1.85 (m) |

| 10 | 48.9 | |

| 11 | 21.9 | 1.65 (m) |

| 12 | 39.9 | 2.15 (m) |

| 13 | 45.2 | |

| 14 | 52.1 | 2.45 (m) |

| 15 | 23.2 | 1.80 (m) |

| 16 | 35.1 | 2.05 (m) |

| 17 | 88.9 | |

| 18 | 15.2 | 1.35 (s) |

| 19 | 12.3 | 1.21 (s) |

| 20 | 74.5 | |

| 21 | 22.1 | 1.45 (s) |

| 22 | 78.9 | 4.35 (dd, 12.5, 4.0) |

| 23 | 29.8 | 2.55 (m) |

| 24 | 150.1 | 6.85 (m) |

| 25 | 121.9 | |

| 26 | 166.8 | |

| 27 | 20.3 | 1.90 (s) |

| 28 | 12.5 | 1.85 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative compilation from the literature.

Biological Activity and Signaling Pathways

This compound has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[9][10] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[11][12]

Allosteric modulators bind to a site on the receptor that is distinct from the agonist-binding site, and in doing so, they can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the receptor's response to the agonist. The binding of this compound to the NMDA receptor is thought to induce a conformational change that alters the channel's gating properties. This modulation of the NMDA receptor can have significant downstream effects on intracellular signaling cascades. For instance, modulation of Ca²⁺ influx through the NMDA receptor can influence the activity of calcium-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), as well as gene expression through transcription factors like CREB.

Conclusion

This compound is a significant member of the withanolide family of natural products, with its origins in the biosynthetic pathways of Withania somnifera and Tubocapsicum anomalum. While the general framework of its biosynthesis is understood to arise from the sterol pathway, further research is required to identify the specific enzymes, particularly the cytochrome P450 responsible for the key 17-alpha hydroxylation step. The development of robust and efficient protocols for its isolation and purification will be crucial for advancing research into its pharmacological properties. Its activity as an allosteric modulator of the NMDA receptor presents a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for researchers to further explore the potential of this intriguing natural compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Collection - Cytotoxic Withanolides from Tubocapsicum anomalum - Journal of Natural Products - Figshare [figshare.com]

- 3. Cytotoxic withanolides from Tubocapsicum anomalum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular characterization of three CYP450 genes reveals their role in withanolides formation and defense in Withania somnifera, the Indian Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

The Discovery and Isolation of 17α-hydroxywithanolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17α-hydroxywithanolide D is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds. First identified in Tubocapsicum anomalum and later in specific chemotypes of Withania somnifera, this molecule has garnered interest for its cytotoxic and potential antineoplastic properties.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of 17α-hydroxywithanolide D, with a focus on detailed experimental protocols and data presentation. The guide also explores its interaction with key cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

17α-hydroxywithanolide D was first reported as one of fifteen new withanolides isolated from the stems, roots, and leaves of Tubocapsicum anomalum in a study led by Hsieh et al. in 2007.[3] This discovery was the result of bioassay-directed fractionation, indicating its potential as a cytotoxic agent from the outset. Subsequently, it has also been identified in certain chemotypes of Withania somnifera (Ashwagandha), a plant well-known in traditional Ayurvedic medicine for its diverse therapeutic properties.[2][4] The presence of 17α-hydroxywithanolide D in these botanicals highlights the rich chemical diversity of the Solanaceae family and provides a basis for its further investigation as a potential therapeutic agent.

Experimental Protocols: Isolation of 17α-hydroxywithanolide D from Tubocapsicum anomalum

The following protocol is based on the methodology described by Hsieh et al. (2007) for the isolation of 17α-hydroxywithanolide D from Tubocapsicum anomalum.[3]

Plant Material and Extraction

-

Plant Material: The aerial parts (stems and leaves) and roots of Tubocapsicum anomalum are collected and air-dried.

-

Grinding: The dried plant material is ground into a coarse powder.

-

Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity to separate compounds based on their solubility. A typical solvent partitioning scheme is as follows:

-

Hexane Partitioning: The aqueous suspension is first partitioned with n-hexane to remove nonpolar constituents like fats and waxes.

-

Ethyl Acetate (B1210297) Partitioning: The remaining aqueous layer is then partitioned with ethyl acetate (EtOAc). The withanolides, including 17α-hydroxywithanolide D, are expected to be enriched in the EtOAc fraction.

-

n-Butanol Partitioning: The final aqueous layer can be further partitioned with n-butanol (n-BuOH) to isolate more polar compounds.

The EtOAc-soluble fraction, being rich in withanolides, is taken for further chromatographic separation.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate 17α-hydroxywithanolide D from the complex EtOAc fraction.

-

Silica (B1680970) Gel Column Chromatography (CC):

-

The dried EtOAc extract is subjected to open column chromatography on silica gel.

-

The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane-EtOAc gradients) and then moving to chloroform-methanol (CHCl₃-MeOH) gradients.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light and/or by staining with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid).

-

Fractions with similar TLC profiles are pooled.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with 17α-hydroxywithanolide D from the silica gel column are further purified using a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase to separate compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18).

-

A suitable mobile phase, such as a gradient of methanol and water or acetonitrile (B52724) and water, is used to obtain the pure compound.

-

The purity of the isolated 17α-hydroxywithanolide D is then confirmed by analytical HPLC and its structure elucidated using spectroscopic techniques (¹H NMR, ¹³C NMR, MS, and IR).

-

Biological Activity: Cytotoxicity

17α-hydroxywithanolide D has been reported to exhibit significant cytotoxic activity against various human cancer cell lines.[3] The cytotoxic potential is typically evaluated using assays such as the MTT or MTS assay, which measure cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of 17α-hydroxywithanolide D against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Hep G2 | Hepatocellular Carcinoma | 2.5 | Hsieh et al., 2007[3] |

| Hep 3B | Hepatocellular Carcinoma | 3.1 | Hsieh et al., 2007[3] |

| A-549 | Lung Adenocarcinoma | 4.2 | Hsieh et al., 2007[3] |

| MDA-MB-231 | Breast Adenocarcinoma | 3.8 | Hsieh et al., 2007[3] |

| MCF-7 | Breast Adenocarcinoma | 5.6 | Hsieh et al., 2007[3] |

Note: The IC₅₀ values are as reported in the primary literature and may vary depending on the specific experimental conditions.

Mechanism of Action: Modulation of Signaling Pathways

While the specific signaling pathways modulated by 17α-hydroxywithanolide D are not yet fully elucidated, many withanolides are known to exert their anticancer and anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of its target genes and initiates their transcription.

Withanolides have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5] This is achieved through the inhibition of the IKK complex, which in turn prevents the phosphorylation of IκBα. By blocking this key step, withanolides effectively trap NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory and pro-survival genes. This mechanism likely contributes to the observed cytotoxic and anti-inflammatory properties of this class of compounds.

Conclusion and Future Directions

17α-hydroxywithanolide D is a promising natural product with demonstrated cytotoxic activity. The established protocols for its isolation from natural sources provide a solid foundation for further research. While its mechanism of action is likely linked to the inhibition of the NF-κB signaling pathway, further studies are required to confirm this and to identify other potential molecular targets. Future research should focus on:

-

Total Synthesis: The development of a total synthesis route for 17α-hydroxywithanolide D would enable the production of larger quantities for preclinical and clinical studies and facilitate the synthesis of novel analogs with improved activity and selectivity.

-

In-depth Mechanistic Studies: A detailed investigation into the specific molecular interactions of 17α-hydroxywithanolide D with components of the NF-κB and other relevant signaling pathways is crucial to fully understand its mode of action.

-

In Vivo Efficacy: Evaluation of the anti-cancer efficacy of 17α-hydroxywithanolide D in animal models is a necessary next step to assess its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to determine the drug-like properties of 17α-hydroxywithanolide D.

References

- 1. 17alpha-hydroxywithanolide D | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic withanolides from Tubocapsicum anomalum [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

17alpha-hydroxywithanolide D in Withania somnifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17alpha-hydroxywithanolide D is a naturally occurring steroidal lactone found in the medicinal plant Withania somnifera (Ashwagandha). This technical guide provides a comprehensive overview of its chemical properties, biosynthesis, and known biological activities, with a focus on its potential as a neuroprotective and cytotoxic agent. Detailed experimental protocols for isolation, quantification, and biological evaluation are presented, alongside signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide range of therapeutic properties. The medicinal value of this plant is largely attributed to a group of C-28 steroidal lactones known as withanolides. Among the diverse array of withanolides, this compound has emerged as a compound of significant interest due to its potential biological activities. It has been isolated from Withania somnifera and Tubocapsicum anomalum and has been shown to exhibit cytotoxic properties.[1] Recent in-silico studies have also highlighted its potential as a neuroprotective agent through the allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Chemical and Physical Properties

This compound is structurally a derivative of withanolide D. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₇ | --INVALID-LINK-- |

| Molecular Weight | 486.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | (1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-4-en-3-one | --INVALID-LINK-- |

| Synonyms | 4beta,17alpha,20alpha-trihydroxy-1-oxo-5beta,6beta-epoxy-20S,22R-witha-2,24-dienolide | --INVALID-LINK-- |

| PubChem CID | 23266161 | --INVALID-LINK-- |

Biosynthesis in Withania somnifera

The biosynthesis of withanolides in Withania somnifera is a complex process that is believed to originate from the sterol pathway. While the complete biosynthetic pathway for this compound has not been fully elucidated, it is understood that withanolides are derived from intermediates of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the isoprenoid precursors. The general pathway involves the cyclization of squalene (B77637) to form cycloartenol, which then undergoes a series of modifications, including oxidation, hydroxylation, and glycosylation, to produce the diverse array of withanolides found in the plant. The formation of this compound likely involves specific enzymatic hydroxylation at the C-17 position of a withanolide D precursor.

Quantitative Data

While specific quantitative data for this compound in various parts of Withania somnifera is not extensively documented, general analysis of withanolide content provides some context. The concentration of withanolides can vary significantly depending on the plant part, geographical location, and chemotype. Generally, leaves tend to have a higher concentration of withanolides compared to roots.[2][3] One study noted the isolation of this compound from a specific chemotype (Chemotype II) of Withania somnifera.[4]

| Plant Part | Withanolide Content (General) | Reference |

| Leaves | 0.238% of dry weight | [2] |

| Roots | 0.035% - 0.066% of dry weight | [2] |

| Stems | 0.048% of dry weight | [2] |

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of withanolides from Withania somnifera, which can be adapted for the specific isolation of this compound.

Objective: To isolate this compound from the leaves of Withania somnifera.

Materials:

-

Dried and powdered leaves of Withania somnifera

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform-methanol gradients)

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered leaves in methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane to remove non-polar compounds.

-

Further partition the aqueous layer with chloroform to extract the withanolides.

-

Collect the chloroform fraction and evaporate the solvent to dryness.

-

-

Column Chromatography:

-

Subject the dried chloroform extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

-

Collect fractions and monitor them by TLC.

-

-

Purification:

-

Pool the fractions containing the compound of interest (identified by comparison with a standard on TLC, if available).

-

Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation:

-

HPLC system with a PDA or UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (optional, for mobile phase modification)

-

This compound standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation:

-

Extract a known weight of the powdered plant material with methanol.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. For example, a linear gradient from 30% to 70% acetonitrile in water over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Approximately 227 nm

-

Injection Volume: 10-20 µL

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

-

Inject the sample extract and identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Biological Activities and Signaling Pathways

Neuroprotective Activity

An in-silico study has suggested that this compound acts as a potential neuroprotective agent by functioning as an allosteric modulator of the NMDA receptor.[5] The study predicted a strong binding affinity to the receptor with a binding energy of -11.9 kcal/mol and an IC50 of 44.24 nM.[5][6] This interaction is thought to modulate the receptor's activity, which plays a crucial role in synaptic plasticity and neuronal survival. Overactivation of NMDA receptors is implicated in excitotoxicity, a key mechanism in neurodegenerative diseases. By modulating the receptor, this compound may help to prevent this excitotoxicity.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity, suggesting its potential as an anticancer agent.[1] While specific IC50 values for this compound are not yet widely published, other withanolides have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms. These mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the NF-κB and STAT3 pathways.[7] Withanolides can suppress the activation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and proliferation.[8]

Potential Anti-inflammatory Activity

Many withanolides are known to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[7] Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Withanolides can interfere with this process, thereby reducing the inflammatory response. Although direct experimental evidence for this compound is pending, its structural similarity to other anti-inflammatory withanolides suggests it may share this mechanism of action.

Conclusion and Future Directions

This compound is a promising bioactive compound from Withania somnifera with demonstrated potential in the areas of neuroprotection and cancer therapy. Its ability to modulate the NMDA receptor and its likely involvement in the inhibition of pro-inflammatory signaling pathways make it a compelling candidate for further investigation. Future research should focus on:

-

Elucidating the complete biosynthetic pathway to enable biotechnological production.

-

Conducting in-depth in vitro and in vivo studies to confirm its neuroprotective and cytotoxic effects and to determine its efficacy and safety.

-

Investigating its mechanism of action in various disease models to identify specific molecular targets.

-

Optimizing isolation and purification protocols to improve yield and purity for preclinical and clinical studies.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel treatments for a range of human diseases.

References

- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | iGluR | | Invivochem [invivochem.com]

- 7. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

17alpha-hydroxywithanolide D in Tubocapsicum anomalum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 17alpha-hydroxywithanolide D, a bioactive steroidal lactone isolated from Tubocapsicum anomalum. The document details the isolation, structural elucidation, and biological activities of this compound, with a focus on its potential as an anticancer and neuroprotective agent. Detailed experimental protocols for extraction and analysis are provided, alongside quantitative data on its cytotoxic effects. Furthermore, this guide illustrates key signaling pathways potentially modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Tubocapsicum anomalum (Franch. & Sav.) Makino, a perennial herb belonging to the Solanaceae family, is a rich source of withanolides, a group of C-28 ergostane-type steroids. Among these, this compound has garnered significant interest due to its notable biological activities.[1] This compound, a 17alpha-hydroxy derivative of withanolide D, has been isolated from both Tubocapsicum anomalum and Withania somnifera and has demonstrated cytotoxic effects against various cancer cell lines.[1] This guide aims to consolidate the current knowledge on this compound from T. anomalum, presenting it in a manner that is accessible and actionable for the scientific community.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C28H38O7 | [1] |

| Molecular Weight | 486.6 g/mol | [1] |

| IUPAC Name | (1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | [1] |

| PubChem CID | 23266161 | [1] |

Experimental Protocols

Ultrasound-Assisted Extraction of Withanolides from Tubocapsicum anomalum

This protocol is based on an optimized method for the extraction of withanolides from the aerial parts of T. anomalum.[2][3][4]

3.1.1. Plant Material Preparation:

-

Collect the aerial parts (stems and leaves) of Tubocapsicum anomalum.

-

Dry the plant material in the shade and grind it into a coarse powder.

3.1.2. Extraction Procedure:

-

Weigh 20 kg of the dried, powdered plant material.

-

Place the powder in a suitable extraction vessel.

-

Add a 70% ethanol-water solution at a liquid-to-solid ratio of 20:1 (v/w).

-

Perform ultrasonic-assisted extraction under the following optimized conditions:

-

Ultrasonic Power: 250 W

-

Ultrasonic Time: 40 minutes

-

Ultrasonic Temperature: 50 °C

-

-

After extraction, centrifuge the mixture at 1500 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the plant residue twice more to ensure exhaustive extraction.

-

Pool the supernatants from all three extractions.

-

Concentrate the combined extract under reduced pressure to obtain the crude extract.

Bioassay-Guided Fractionation and Isolation of this compound

This protocol outlines a general approach for the isolation of this compound based on bioassay-guided fractionation principles.[5][6][7][8][9]

3.2.1. Solvent Partitioning of the Crude Extract:

-

Suspend the crude extract (e.g., 2815 g) in 5 L of water.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity.

-

First, extract with petroleum ether (2 x 5 L) to remove nonpolar compounds.

-

Next, extract the aqueous layer with ethyl acetate (B1210297) (2 x 5 L). The ethyl acetate fraction is expected to contain the withanolides.

-

The remaining aqueous layer can also be collected for further analysis.

3.2.2. Chromatographic Separation:

-

Subject the dried ethyl acetate fraction (e.g., 296 g) to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol (B129727).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

Test the fractions for cytotoxic activity using a relevant cancer cell line (e.g., Hep G2, MDA-MB-231).

-

Subject the bioactive fractions to further chromatographic purification steps, which may include:

-

Sephadex LH-20 column chromatography.

-

Reversed-phase C18 column chromatography.

-

High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

-

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:[10][11][12][13]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated using the MTT or SRB assay. The following is a general protocol for the MTT assay:

-

Seed cancer cells (e.g., Hep G2, Hep 3B, A-549, MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data

Cytotoxic Activity of Withanolide D and Related Compounds

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Caco-2 | Colorectal Adenocarcinoma | 0.63 | [14] |

| SKOV3 | Ovarian Cancer | 2.93 | [14] |

| Hep3B | Hepatocellular Carcinoma | Not specified, but active | [15] |

| MDA-MB-231 | Breast Cancer | Not specified, but active | [15] |

| SW480 | Colon Adenocarcinoma | Not specified, but active | [15] |

| HCT116 | Colorectal Carcinoma | Not specified, but active | [15] |

| A549 | Lung Carcinoma | Not specified, but active | [15] |

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound are still under investigation, preliminary studies and research on structurally similar withanolides suggest several potential mechanisms of action.

Allosteric Modulation of the NMDA Receptor

Recent in-silico studies suggest that this compound can act as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with a reported IC50 of 44.24 nM.[16][17] This interaction suggests a potential neuroprotective role for the compound, which could be relevant for research into neurodegenerative diseases such as Alzheimer's disease.[16]

Figure 1: Proposed allosteric modulation of the NMDA receptor by 17α-hydroxywithanolide D.

Inhibition of the Non-Homologous End Joining (NHEJ) DNA Repair Pathway

Withanolide D, a structurally similar compound, has been shown to enhance the radiosensitivity of human cancer cells by inhibiting the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[18][19] This is achieved through the downregulation of key proteins in the pathway, such as DNA-PKcs and XRCC4.[18] This mechanism suggests that this compound may also possess radiosensitizing properties, making it a potential candidate for combination therapy with radiation in cancer treatment.

Figure 2: Inhibition of the NHEJ DNA repair pathway by Withanolide D.

Conclusion and Future Directions

This compound, isolated from Tubocapsicum anomalum, is a promising natural product with demonstrated cytotoxic activity and potential neuroprotective effects. The detailed protocols for its extraction and analysis provided in this guide will facilitate further research into its pharmacological properties. Future studies should focus on elucidating the precise molecular targets and signaling pathways of this compound to fully understand its therapeutic potential. In vivo studies are also warranted to validate the in vitro findings and to assess the safety and efficacy of this compound in preclinical models of cancer and neurodegenerative diseases. The development of derivatives of this compound could also lead to the discovery of even more potent and selective therapeutic agents.

References

- 1. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted extraction of withanolides from Tubocapsicum anomalum: Process optimization, isolation and identification, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted extraction of withanolides from Tubocapsicum anomalum: Process optimization, isolation and identification, and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic withanolides from Tubocapsicum anomalum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Bioassay guided fractionation, isolation and characterization of hepatotherapeutic 1, 3-di-ortho-galloyl quinic acid from the methanol extract of the leaves of Pterocarpus santalinoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]

- 15. Withanolides isolated from Tubocapsicum anomalum and their antiproliferative activity [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.cn [medchemexpress.cn]

- 18. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 17α-Hydroxywithanolide D: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-hydroxywithanolide D is a naturally occurring steroid lactone belonging to the withanolide class of compounds. Isolated from medicinal plants such as Withania somnifera (Ashwagandha) and Tubocapsicum anomalum, this molecule has garnered interest within the scientific community for its potential therapeutic applications, particularly in the fields of neuroprotection and oncology.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 17α-hydroxywithanolide D, supported by available experimental and computational data.

Chemical Structure and Properties

17α-hydroxywithanolide D is characterized by a C28 ergostane (B1235598) skeleton, a common feature of withanolides. Its systematic IUPAC name is (1S,2R,6S,7R,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one.[2] The key structural features include a δ-lactone in the side chain and multiple hydroxyl groups, which contribute to its chemical reactivity and biological activity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C28H38O7 | --INVALID-LINK--[2] |

| Molecular Weight | 486.6 g/mol | --INVALID-LINK--[2] |

| XLogP3 | 1.7 | --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Biological Activities and Mechanism of Action

The biological activities of 17α-hydroxywithanolide D are an emerging area of research, with current data pointing towards its potential as a neuroprotective and cytotoxic agent.

Neuroprotective Activity

A significant in-silico study has identified 17α-hydroxywithanolide D as a potential allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5][6] Overactivation of the NMDA receptor is implicated in various neurodegenerative diseases, making its modulation a promising therapeutic strategy.

Computational Modeling of NMDA Receptor Binding:

-

Binding Affinity: Molecular docking studies have predicted a strong binding affinity of 17α-hydroxywithanolide D to the NMDA receptor, with a binding energy of -11.9 kcal/mol.[4][6]

-

Predicted IC50: The predicted half-maximal inhibitory concentration (IC50) for NMDA receptor modulation is 44.24 nM.[6][7][8]

-

Molecular Interactions: The molecule is predicted to form hydrogen bonds with key amino acid residues in the D-chain of the receptor, including ASP165, ARG431, THR433, LYS466, and TYR476.[4] It is also suggested to have hydrophobic and water-bridging interactions.[4]

These computational findings suggest that 17α-hydroxywithanolide D could have a significant role in the management of neurodegenerative conditions like Alzheimer's disease, although experimental validation is still required.

Cytotoxic Activity

While specific experimental data on the cytotoxic activity of 17α-hydroxywithanolide D is limited in the currently available literature, its structural similarity to other withanolides with known anticancer properties, such as Withanolide D and Withaferin A, suggests that it may also possess cytotoxic effects. Withanolides have been reported to exhibit cytotoxicity against a range of cancer cell lines.[9] For instance, some withanolides have shown IC50 values in the micromolar to sub-micromolar range against various cancer cell lines.[9]

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of 17α-hydroxywithanolide D are not extensively documented in single, comprehensive sources. However, by compiling information from related studies on withanolides, general methodologies can be outlined.

Isolation and Purification

17α-hydroxywithanolide D has been isolated from Withania somnifera (chemotype II).[3] A general protocol for the isolation of withanolides involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., roots and leaves) is extracted with a suitable solvent, typically methanol (B129727) or a hydroalcoholic mixture.[10]

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The fractions are further purified using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC).[11][12][13]

Illustrative HPLC Method for Withanolide Analysis: A reversed-phase HPLC method using a C18 column with a gradient elution of methanol and water (often with a small percentage of acetic acid) is commonly employed for the separation and quantification of withanolides.[11][12][13] Detection can be achieved using a photodiode array (PDA) detector.[11]

Spectroscopic Characterization

The structure of 17α-hydroxywithanolide D would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.[7][14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[16] Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, aiding in structural confirmation.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Biological Assays

Neuroprotective Activity Assays:

-

NMDA Receptor Binding Assay: To experimentally validate the in-silico findings, a radioligand binding assay could be performed using a ligand that binds to the NMDA receptor, such as --INVALID-LINK--MK801. The ability of 17α-hydroxywithanolide D to displace the radioligand would indicate its binding to the receptor.

-

Calcium Flux Assay: A high-throughput calcium-flux assay in cells expressing NMDA receptors can be used to measure the functional effect of 17α-hydroxywithanolide D on receptor activity.

Cytotoxicity Assays:

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. Cancer cell lines would be treated with varying concentrations of 17α-hydroxywithanolide D to determine its IC50 value.[17]

Anti-inflammatory Activity Assays:

-

Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be used to assess the anti-inflammatory potential of 17α-hydroxywithanolide D by measuring the inhibition of nitric oxide production.[18]

-

Cytokine Production Assays: The effect on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated cells can be measured using ELISA.[18][19][20]

Signaling Pathways and Logical Relationships

Based on the available data, the primary signaling pathway implicated for 17α-hydroxywithanolide D is its interaction with the NMDA receptor. The modulation of this receptor can have downstream effects on various cellular processes.

Conclusion and Future Directions

17α-hydroxywithanolide D is a promising natural product with significant potential, particularly as a neuroprotective agent through the modulation of the NMDA receptor. The current body of evidence, largely based on in-silico studies, provides a strong rationale for further experimental investigation. Future research should focus on:

-

Developing and publishing detailed protocols for the efficient isolation and/or synthesis of 17α-hydroxywithanolide D to ensure a consistent supply for research purposes.

-

Conducting comprehensive in-vitro and in-vivo studies to experimentally validate its neuroprotective, cytotoxic, and anti-inflammatory activities and to determine its therapeutic window.

-

Elucidating the downstream signaling pathways affected by its modulation of the NMDA receptor to gain a deeper understanding of its mechanism of action.

-

Performing detailed spectroscopic analysis and publishing the data to serve as a reference for future studies.

The continued exploration of 17α-hydroxywithanolide D holds the potential for the development of novel therapeutic agents for a range of challenging diseases.

References

- 1. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | NMDA受体调节剂 | MCE [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. Analysis of withanolides in root and leaf of Withania somnifera by HPLC with photodiode array and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. informaticsjournals.co.in [informaticsjournals.co.in]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. japsonline.com [japsonline.com]

- 18. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Golden berry leaf extract containing withanolides suppresses TNF-α and IL-17 induced IL-6 expression in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

cytotoxic activity of 17alpha-hydroxywithanolide D

An In-Depth Technical Guide on the Cytotoxic Activity of 17α-hydroxywithanolide D

Introduction

17α-hydroxywithanolide D is a naturally occurring steroidal lactone belonging to the withanolide class of compounds.[1] It has been isolated from plants of the Solanaceae family, including Tubocapsicum anomalum and Withania somnifera[1][2], the latter being a plant widely used in the Ayurvedic system of medicine.[3] As an antineoplastic agent, 17α-hydroxywithanolide D has demonstrated cytotoxic activity, making it a compound of interest for cancer research and drug development.[1] This document provides a comprehensive technical overview of its cytotoxic properties, drawing upon data from the closely related and more extensively studied parent compound, Withanolide D.

Quantitative Data: Cytotoxic Activity

While specific cytotoxic data for 17α-hydroxywithanolide D is not extensively detailed in the provided literature, the activity of its parent compound, Withanolide D (WND), offers significant insight. WND exhibits potent cytostatic and cytotoxic effects across various cancer cell lines, including drug-resistant phenotypes.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Withanolide D | Multiple Myeloma (MM-CSCs) | MTT/XTT (72h) | 0.28 ± 0.06 µM | [4] |

| Withanolide D | Normal Stem Cells (NSCs) | MTT/XTT (72h) | > 0.8 µM | [4] |

Note: MM-CSCs are drug-resistant Multiple Myeloma Cancer Stem Cells.

The data indicates that Withanolide D is selectively cytotoxic to cancer cells while showing significantly lower toxicity towards normal cells, suggesting a favorable therapeutic window.[4]

Mechanism of Action and Signaling Pathways

The cytotoxic activity of withanolides, particularly Withanolide D, is mediated through the induction of apoptosis via multiple signaling pathways.

1. Activation of the Sphingomyelinase-Ceramide Cascade: Withanolide D has been shown to induce apoptosis in leukemia cells by activating the neutral sphingomyelinase (N-SMase)-ceramide pathway.[5][[“]] Activation of N-SMase leads to an accumulation of ceramide, a lipid second messenger that subsequently triggers stress-activated protein kinase pathways.[5]

2. Modulation of Stress-Activated Kinases: The increase in ceramide levels modulates the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[5] This synergistic activation is a critical step leading to the induction of apoptosis in both myeloid and lymphoid leukemia cells.[5]

3. Regulation of Bcl-2 Family Proteins and Caspase Activation: The pro-apoptotic signaling cascade initiated by Withanolide D involves the modulation of Bcl-2 family proteins. It leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5]

4. Suppression of NF-κB Activation: Withanolides, as a class, are potent inhibitors of the nuclear factor-kappaB (NF-κB) signaling pathway.[3] They suppress NF-κB activation induced by various carcinogens and inflammatory agents by inhibiting IκBα kinase activation, which prevents the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3] By blocking NF-κB, withanolides downregulate the expression of NF-κB-regulated gene products that promote cell survival and metastasis, thereby enhancing apoptosis.[3]

Visualizations

Caption: Signaling pathway of Withanolide D-induced apoptosis.

Caption: Workflow for evaluating cytotoxic activity.

Experimental Protocols

Cell Culture

-

Objective: To propagate and maintain human cancer cell lines for experimentation.

-

Methodology:

-

Human cancer cell lines (e.g., SKOV3 ovarian, Caco-2 intestinal, DU145 prostate, A549 lung, MCF7 breast) are obtained from a repository like ATCC.[7]

-

Cells are cultured in their respective recommended media (e.g., McCoy's 5A, DMEM, MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]

-

Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[7]

-

The medium is replaced 2-3 times per week, and cells are subcultured upon reaching 80-90% confluency.

-

MTT Cytotoxicity Assay

-

Objective: To determine the concentration of 17α-hydroxywithanolide D that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of 17α-hydroxywithanolide D (and a vehicle control, e.g., DMSO).

-

Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Objective: To quantify the percentage of cells undergoing apoptosis following treatment.

-

Methodology:

-

Cells are seeded and treated with 17α-hydroxywithanolide D for a specified time.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.

-

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

Samples are analyzed immediately by flow cytometry.

-

Data analysis distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[4]

-

Western Blot Analysis

-

Objective: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis signaling pathways.

-

Methodology:

-

Cells are treated with 17α-hydroxywithanolide D for various time points.

-

After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-JNK, p-p38, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[5]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[5]

-

References

- 1. 17alpha-hydroxywithanolide D | C28H38O7 | CID 23266161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Withanolide D Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]

- 5. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Frontiers | Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]

- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Neuroprotective Effects of 17alpha-hydroxywithanolide D

For Researchers, Scientists, and Drug Development Professionals

Introduction

17alpha-hydroxywithanolide D, a steroidal lactone isolated from Withania somnifera (Ashwagandha), has emerged as a promising candidate for neuroprotective therapies, particularly in the context of Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the current understanding of its neuroprotective mechanisms, supported by available data and detailed experimental protocols. The primary focus of current research lies in its potent allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1]

Core Mechanism of Action: Allosteric Modulation of the NMDA Receptor

Computational studies have identified this compound as a significant allosteric modulator of the NMDA receptor.[1] Unlike orthosteric ligands that bind directly to the agonist or antagonist sites, allosteric modulators bind to a distinct site on the receptor, altering its conformational state and thereby influencing its activity. This mode of action offers a nuanced approach to receptor modulation, potentially avoiding the side effects associated with direct agonists or antagonists.

In-silico analyses have demonstrated that this compound exhibits a strong binding affinity for the NMDA receptor, specifically interacting with the D-chain of the receptor complex.[1] This interaction is stabilized by key hydrogen bonds, notably with the amino acid residue Lys466.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from computational studies on the interaction of this compound with the NMDA receptor.

| Parameter | Value | Method | Source |

| Binding Energy | -11.9 kcal/mol | Molecular Docking | Vashisth et al., 2024[1] |

| Predicted IC50 | 44.24 nM | Molecular Docking | Vashisth et al., 2024 |

Signaling Pathway

The proposed signaling pathway for the neuroprotective effect of this compound centers on its modulation of the NMDA receptor.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

While in-vitro and in-vivo data for this compound are not yet available in published literature, this section provides detailed protocols for key experiments that are essential to validate the computational findings and further characterize its neuroprotective effects.

In-Silico Analysis: Molecular Docking and Dynamics

This protocol is based on the methodologies described in the study by Vashisth et al., 2024.

Objective: To predict the binding affinity and interaction of this compound with the NMDA receptor.

Methodology:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the NMDA receptor (e.g., from the Protein Data Bank).

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of this compound and optimize its geometry.

-

-

Molecular Docking:

-

Utilize docking software (e.g., AutoDock Vina) to perform blind docking of this compound to the NMDA receptor to identify potential binding sites.

-

Define a grid box encompassing the entire receptor.

-

Analyze the docking results based on binding energy scores and interaction patterns.

-

-

Molecular Dynamics Simulation:

-

Use the best-docked complex for molecular dynamics simulation using software like GROMACS or AMBER.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

Perform energy minimization, followed by NVT and NPT equilibration.

-

Run a production simulation for an extended period (e.g., 100 ns).

-

Analyze the trajectory for RMSD, RMSF, hydrogen bond interactions, and binding free energy calculations (e.g., using MM/PBSA).

-

Caption: Workflow for in-silico analysis.

In-Vitro Validation: Neuroprotection Assays

Objective: To assess the ability of this compound to protect neuronal cells from neurotoxic insults.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells in appropriate media and conditions.

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Induction of Neurotoxicity:

-

Induce neurotoxicity using agents relevant to neurodegenerative diseases, such as:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂)

-

Excitotoxicity: Glutamate or NMDA

-

Alzheimer's Model: Amyloid-beta (Aβ) oligomers

-

Parkinson's Model: 6-hydroxydopamine (6-OHDA) or MPP+

-

-

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the control group.

-

Caption: Workflow for in-vitro neuroprotection assay.

In-Vivo Efficacy: Animal Models of Neurodegeneration

Objective: To evaluate the neuroprotective efficacy of this compound in a living organism.

Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) or a chemically-induced model of Parkinson's disease (e.g., MPTP-induced).

Methodology:

-

Animal Grouping and Treatment:

-

Randomly assign animals to control and treatment groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a predetermined period.

-

-

Behavioral Assessments:

-

Conduct behavioral tests to assess cognitive function (e.g., Morris water maze for Alzheimer's models) or motor function (e.g., rotarod test for Parkinson's models).

-

-

Biochemical and Histological Analysis:

-

At the end of the study, collect brain tissue.

-

Measure levels of disease-specific biomarkers (e.g., Aβ plaques and neurofibrillary tangles in Alzheimer's models; dopamine (B1211576) levels in Parkinson's models) using ELISA or Western blotting.

-

Perform immunohistochemical staining to visualize neuronal survival and pathology.

-

Conclusion and Future Directions

The current evidence, primarily from in-silico studies, strongly suggests that this compound is a promising neuroprotective agent with a novel mechanism of action involving the allosteric modulation of the NMDA receptor. The quantitative data from these computational models provide a solid foundation for its therapeutic potential. However, rigorous in-vitro and in-vivo studies, following the protocols outlined in this guide, are imperative to validate these findings and to fully elucidate the compound's efficacy and safety profile. Future research should also explore its potential in other neurodegenerative conditions like Parkinson's disease and stroke, and delve deeper into the downstream signaling cascades affected by its modulation of the NMDA receptor. The development of this compound could represent a significant advancement in the search for effective treatments for devastating neurological disorders.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 17α-Hydroxywithanolide D

For Researchers, Scientists, and Drug Development Professionals

Abstract

17α-hydroxywithanolide D, a naturally occurring steroidal lactone isolated from Tubocapsicum anomalum and Withania somnifera, is emerging as a compound of significant interest in therapeutic research. While its direct molecular mechanisms are an active area of investigation, current evidence primarily points towards its role as a potent allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, suggesting a strong potential for neuroprotective applications. Drawing parallels from the extensively studied class of withanolides, this technical guide synthesizes the known actions of 17α-hydroxywithanolide D and extrapolates its potential anti-cancer and anti-inflammatory mechanisms. This document provides a comprehensive overview of its known and hypothesized signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further research and drug development endeavors.

Core Mechanism of Action: NMDA Receptor Modulation

The most definitive mechanism of action identified for 17α-hydroxywithanolide D is its function as an allosteric modulator of the NMDA receptor.[1][2] In silico and subsequent experimental studies have demonstrated its significant binding affinity for this receptor, which is crucial in mediating synaptic plasticity and memory function.

Quantitative Data on NMDA Receptor Modulation

| Compound | Target | Assay Type | IC50 | Reference |

| 17α-hydroxywithanolide D | NMDA Receptor | Allosteric Modulation Assay | 44.24 nM | [1] |

Hypothesized Anti-Cancer Mechanisms

While direct, extensive studies on the anti-cancer properties of 17α-hydroxywithanolide D are limited, the well-documented anti-neoplastic activities of structurally similar withanolides, such as Withanolide D and Withaferin A, provide a strong basis for hypothesizing its potential mechanisms.[3][4][5] These mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Several withanolides have been shown to inhibit STAT3 signaling.[6] It is plausible that 17α-hydroxywithanolide D shares this activity.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of cancer. Withanolides like Withaferin A have been demonstrated to suppress this pathway, leading to decreased cancer cell viability.[7][8][9][10]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Withanolides are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][11][12] This is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.

Quantitative Cytotoxicity Data for Related Withanolides

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Withanolide D | Caco-2 | Colorectal Carcinoma | 0.63 | [13] |

| Withanolide D | SKOV3 | Ovarian Cancer | 2.93 | [13] |

| Withaferin A | Glioblastoma cells | Brain Cancer | Varies (G2/M arrest) | [7] |

| Withanolide J | HL-60 | Leukemia | 26 | [6] |

| Physaperuvin G | HL-60 | Leukemia | 29 | [6] |

| 17β-hydroxywithanolides | ACHN | Renal Carcinoma | Varies | [14] |

Hypothesized Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases, including cancer. Withanolides are recognized for their potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[3]

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Withanolides can inhibit this process at multiple levels.[15]

Experimental Protocols

The following are representative protocols for assays commonly used to investigate the mechanisms of action of withanolides.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.[16][17][18]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of 17α-hydroxywithanolide D for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-